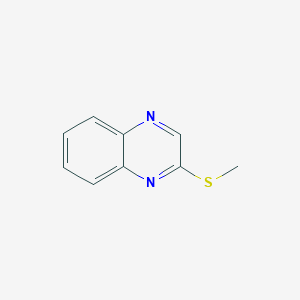

2-(Methylsulfanyl)quinoxaline

Description

Properties

CAS No. |

21948-73-2 |

|---|---|

Molecular Formula |

C9H8N2S |

Molecular Weight |

176.24 g/mol |

IUPAC Name |

2-methylsulfanylquinoxaline |

InChI |

InChI=1S/C9H8N2S/c1-12-9-6-10-7-4-2-3-5-8(7)11-9/h2-6H,1H3 |

InChI Key |

FOQUKZGBNFIUMZ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC2=CC=CC=C2N=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylsulfanyl Quinoxaline and Its Derivatives

Classical and Established Synthetic Approaches to Quinoxalines

The traditional methods for synthesizing the quinoxaline (B1680401) core are well-established and have been refined over decades. These approaches typically involve the construction of the pyrazine (B50134) ring onto a pre-existing benzene (B151609) derivative.

Condensation Reactions of ortho-Phenylenediamines with 1,2-Dicarbonyl Compounds

The most classical and widely employed method for quinoxaline synthesis is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. researchgate.netmtieat.org This acid-catalyzed reaction, first reported by Körner and Hinsberg in 1884, provides a direct and efficient route to the quinoxaline ring system. researchgate.netsapub.org The reaction is versatile, allowing for a wide range of substituents on both the diamine and the dicarbonyl compound, leading to a diverse library of quinoxaline derivatives.

The general reaction involves the equimolar reaction of an aromatic o-diamine with a 1,2-dicarbonyl compound, often in a solvent like ethanol (B145695) or acetic acid under reflux conditions. sapub.orgacgpubs.org

Role of Different Catalyst Systems and Reaction Conditions

A plethora of catalyst systems have been developed to improve the efficiency, yield, and reaction conditions of the classical condensation reaction. The choice of catalyst can significantly impact the reaction rate and the purity of the final product.

Initially, the reactions were often carried out in refluxing ethanol or acetic acid for extended periods. sapub.org However, the quest for milder and more efficient conditions has led to the exploration of various catalysts. These include:

Brønsted Acids: Simple acids like hydrochloric acid (HCl), acetic acid (CH₃COOH), and sulfuric acid (H₂SO₄) have been used, though they can sometimes lead to longer reaction times. arabjchem.org More complex Brønsted acids such as p-toluenesulfonic acid (p-TSA) and camphor (B46023) sulfonic acid (CSA) have also been employed effectively. researchgate.netijrar.org

Lewis Acids: Lewis acids like zinc chloride (ZnCl₂), cobalt chloride (CoCl₂), and nickel chloride (NiCl₂) have been shown to catalyze the condensation. arabjchem.org

Heterogeneous Catalysts: To facilitate catalyst recovery and reuse, various solid-supported catalysts have been investigated. These include polymer-supported sulphanilic acid, alumina-supported heteropolyoxometalates, and mineral fertilizers like monoammonium phosphate (B84403) (MAP), diammonium phosphate (DAP), and triple superphosphate (B1263860) (TSP). arabjchem.orgnih.govdergipark.org.tr These catalysts often allow for reactions under milder conditions, such as at room temperature. nih.govdergipark.org.tr

The table below summarizes the performance of various catalysts in the synthesis of 2,3-diphenylquinoxaline (B159395) from o-phenylenediamine (B120857) and benzil, a common model reaction.

| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| None | EtOH | Reflux | 24 h | <5 | sapub.org |

| Phenol (20 mol%) | EtOH/H₂O (7:3) | Room Temp. | 1.5 h | 96 | sapub.org |

| CSA (20 mol%) | EtOH | Room Temp. | 2 h | 98 | ijrar.org |

| Polymer Supported Sulphanilic Acid (5% w/w) | EtOH | Room Temp. | 40 min | 88 | arabjchem.org |

| AlCuMoVP on Alumina (100 mg) | Toluene (B28343) | Room Temp. | 120 min | 92 | nih.gov |

| MAP (0.003 g) | EtOH | Room Temp. | 2-4 min | 89-99 | dergipark.org.tr |

| DAP (0.003 g) | EtOH | Room Temp. | 2-4 min | 89-99 | dergipark.org.tr |

| TSP (0.003 g) | EtOH | Room Temp. | 2-4 min | 89-99 | dergipark.org.tr |

Mechanistic Considerations for Cyclocondensation

The cyclocondensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound proceeds through a well-understood mechanism. The reaction is initiated by the nucleophilic attack of one of the amino groups of the diamine on one of the carbonyl carbons of the dicarbonyl compound. This is typically the rate-determining step and is facilitated by an acid catalyst, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

The initial attack forms a hemiaminal intermediate, which then dehydrates to form an imine. Subsequently, an intramolecular nucleophilic attack by the second amino group on the remaining carbonyl group occurs. This leads to a second hemiaminal intermediate within the newly formed six-membered ring. A final dehydration step then yields the aromatic quinoxaline ring. The plausible mechanism is outlined below.

A plausible mechanism involves the following steps:

Protonation of a carbonyl group of the 1,2-dicarbonyl compound by the acid catalyst.

Nucleophilic attack by one of the amino groups of the ortho-phenylenediamine on the activated carbonyl carbon to form a carbinolamine intermediate.

Dehydration of the carbinolamine to form an imine intermediate.

Intramolecular nucleophilic attack by the second amino group on the remaining carbonyl group.

A final dehydration step to yield the stable, aromatic quinoxaline ring. ias.ac.in

Strategies for Introduction of the Methylsulfanyl Moiety to the Quinoxaline Core

The introduction of a methylsulfanyl (-SCH₃) group at the 2-position of the quinoxaline ring can be achieved through several synthetic strategies. These methods can be broadly categorized into two approaches: building the quinoxaline ring with the methylsulfanyl group already incorporated in one of the precursors, or by post-functionalization of a pre-formed quinoxaline ring.

One notable method involves the cyclocondensation of o-phenylenediamines with α-oxodithioesters . For instance, the reaction of o-phenylenediamines with α-oxodithioesters in the presence of p-toluenesulfonic acid (p-TSA) in toluene at 80°C yields 2-(methylthio)-3-(het)arylquinoxalines. researchgate.net

Another approach starts with 1,1-bis(methylsulfanyl)-2-nitroethene . This precursor can undergo a vinylic substitution with an aniline (B41778) derivative, followed by a cyclization reaction to form the quinoxaline ring. For example, reaction with 4-chloroaniline (B138754) gives N-(1-methylsulfanyl-2-nitroethenyl)aniline, which can then be cyclized using phosphoryl chloride (POCl₃) to produce a 2-methylsulfanylquinoxaline derivative. nih.gov This synthetic route has been utilized in the preparation of various substituted 2-(methylsulfanyl)quinoxalines. nih.gov

Post-functionalization strategies often involve the nucleophilic substitution of a leaving group at the 2-position of the quinoxaline ring with a methylthiolate source. A common precursor for this is a 2-chloroquinoxaline (B48734) derivative. The reaction of 2-chloroquinoxaline with methyl mercaptan (CH₃SH) or its corresponding sodium salt (sodium thiomethoxide, NaSCH₃) provides a direct route to 2-(methylsulfanyl)quinoxaline.

Modern and Sustainable Synthetic Methodologies

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for chemical synthesis, and the production of quinoxalines is no exception. These modern approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinoxaline derivatives, including this compound. These principles focus on aspects such as the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions.

The use of water as a solvent for the condensation reaction is a prime example of a green approach. researchgate.net Water is non-toxic, inexpensive, and readily available. The use of surfactant-type Brønsted acid catalysts, such as p-dodecylbenzenesulfonic acid (DBSA), can facilitate the reaction in an aqueous medium at room temperature, offering high yields and operational simplicity. researchgate.nettandfonline.com

Microwave-assisted synthesis has also emerged as a powerful tool in green chemistry. nih.gov Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions. nih.gov The synthesis of 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline has been successfully achieved using a microwave-assisted method. nih.gov

Flow Chemistry and Continuous Synthesis Approaches for Scalability

Flow chemistry offers a paradigm shift from traditional batch processing, enabling safer, more efficient, and scalable production of chemical compounds. In a continuous-flow system, reagents are pumped through a reactor where the reaction occurs, allowing for precise control over parameters like temperature, pressure, and reaction time. This methodology is particularly advantageous for industrial-scale production. vulcanchem.com While specific examples focusing solely on this compound are not prevalent, the continuous-flow synthesis of related heterocyclic structures, such as imidazo[1,5-a]quinoxalines, has been established. researchgate.net These multi-step flow systems can integrate reaction, separation, and purification steps, showcasing the potential for creating complex quinoxaline derivatives in an automated and highly efficient manner. tue.nl

Visible-Light-Mediated and Photocatalytic Strategies

Visible-light photoredox catalysis has become a powerful tool in modern organic synthesis, offering mild and environmentally friendly conditions for a wide range of chemical transformations. researchgate.netrsc.org This approach has been applied to the synthesis and functionalization of quinoxaline derivatives. Strategies have been developed for the direct C3-H arylation of quinoxalines using visible light, often without the need for an external photocatalyst. mdpi.com For example, a simple HCl-mediated method uses arylhydrazines as the aryl source under transition-metal-free and oxidant-free conditions. mdpi.com

Other photocatalytic strategies include:

Phosphorylation : The synthesis of phosphorylated quinoxalines and quinoxalin-2(1H)-ones can be achieved under visible light irradiation in the presence of oxygen, without any external photocatalyst. chim.it

Radical Cascade Reactions : Visible light can initiate radical cascade reactions for the synthesis of complex fused heterocycles like pyrrolo[1,2-α]quinoxalines. researchgate.netacs.org

Three-Component Reactions : Photocatalytic tandem reactions involving quinoxalin-2(1H)-ones, alkenes, and various radical precursors have been developed to access 3-trifluoroalkylated quinoxalin-2(1H)-ones. researchgate.net

Synthesis from Quinones : A practical light-mediated method allows for the synthesis of 2,3-diaryl-substituted quinoxalines from quinones, alkynes, and diamines, involving an oxidative 1,2-aryl migration step. nih.gov

These methods highlight the versatility of visible light in promoting challenging chemical transformations under gentle conditions, contributing to the sustainable synthesis of complex quinoxaline structures. researchgate.netacs.org

Regioselective Functionalization of the Quinoxaline Core in this compound Derivatives

The functionalization of the pre-formed quinoxaline ring is crucial for creating diverse derivatives. The electronic nature of the quinoxaline system, characterized by its electron-deficient pyrazine ring, dictates its reactivity towards different reagents.

Electrophilic Aromatic Substitution (EAS) Strategies

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. In the quinoxaline scaffold, the benzene ring is more susceptible to electrophilic attack than the electron-deficient pyrazine ring. The regioselectivity of the substitution is influenced by the directing effects of the fused pyrazine ring and any existing substituents on the benzene moiety. science.gov The pyrazine ring generally acts as a deactivating group, directing incoming electrophiles to the 5- and 8-positions.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Precursors

A prevalent and effective method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) on a halogenated quinoxaline precursor. This approach typically utilizes 2-chloroquinoxaline as the starting material. The chlorine atom at the 2-position activates the ring for nucleophilic attack, facilitating its displacement by a sulfur-containing nucleophile.

In a typical procedure, 2-chloroquinoxaline is treated with a thiolate, such as sodium thiomethoxide (NaSMe), to yield this compound. This reaction is often carried out in a suitable solvent, and the choice of reaction conditions can influence the yield and purity of the product. The electrophilic nature of the quinoxaline ring system is crucial for the success of this transformation. rsc.org

The versatility of this method is demonstrated by its application in the synthesis of a variety of symmetrically and asymmetrically 2,3-disubstituted quinoxalines. semanticscholar.org For instance, starting from 2,3-dichloroquinoxaline (B139996), sequential substitution reactions with different nucleophiles can be performed to introduce diverse functionalities. semanticscholar.org This step-wise approach allows for the controlled synthesis of complex quinoxaline derivatives.

It has been reported that 2-monosubstituted quinoxalines can react with various nucleophiles to give di-substituted products. mdpi.com However, the reactivity is dependent on the nature of the substituent already present on the quinoxaline ring. For example, quinoxalines bearing phenyl or butyl groups at the 2-position readily react with a range of nucleophiles, whereas those with amine or alkynyl substituents show more limited reactivity. mdpi.com

Metal-Catalyzed Cross-Coupling Reactions for Diversification

Metal-catalyzed cross-coupling reactions represent a powerful tool for the diversification of the this compound scaffold. wiley.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the quinoxaline core. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are commonly employed for this purpose. researchgate.net

For instance, a halogenated this compound derivative can be coupled with various organoboron compounds (in Suzuki coupling), alkenes (in Heck coupling), or terminal alkynes (in Sonogashira coupling) to introduce new organic fragments. researchgate.net These reactions are highly valued for their functional group tolerance and broad substrate scope.

The application of these methods has been instrumental in the synthesis of complex molecules with potential biological activity. Modern synthetic strategies for related heterocyclic systems, such as indolo[2,3-b]quinoxalines, also heavily rely on transition-metal-catalyzed cross-coupling reactions. consensus.app

The following table provides a summary of representative metal-catalyzed cross-coupling reactions used for the diversification of quinoxaline derivatives:

| Reaction Type | Catalyst | Coupling Partner | Bond Formed |

| Suzuki Coupling | Palladium | Organoboron Reagent | C-C |

| Heck Coupling | Palladium | Alkene | C-C |

| Sonogashira Coupling | Palladium/Copper | Terminal Alkyne | C-C |

| Buchwald-Hartwig Amination | Palladium | Amine | C-N |

| Ullmann Condensation | Copper | Alcohol/Amine | C-O/C-N |

Chemical Transformations of the Methylsulfanyl Moiety in this compound

The methylsulfanyl group in this compound is not merely a passive substituent; it serves as a versatile handle for further chemical modifications. This allows for the fine-tuning of the molecule's properties and the introduction of new functionalities.

Oxidation to Sulfoxides and Sulfones

The sulfur atom of the methylsulfanyl group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is a common strategy in medicinal chemistry to modulate the electronic and steric properties of a molecule, which can have a significant impact on its biological activity. The oxidation is typically a two-step process, with the sulfoxide being the intermediate. nih.gov

The oxidation of the sulfide (B99878) to the sulfoxide is generally a facile reaction that can be achieved with a single equivalent of a suitable oxidizing agent at low temperatures. nih.gov Further oxidation of the sulfoxide to the sulfone usually requires more forcing conditions, such as higher temperatures and an excess of the oxidant. nih.gov A variety of oxidizing agents can be employed for this purpose, including hydrogen peroxide, peracids (like m-CPBA), and Oxone®. nih.gov The choice of oxidant and reaction conditions can allow for the selective formation of either the sulfoxide or the sulfone. rsc.orgjchemrev.com

For example, the oxidation of sulfides to sulfones has been achieved by refluxing the sulfide in acetic acid in the presence of excess hydrogen peroxide. nih.gov The resulting sulfonylated quinoxalines are of interest in various chemical and biological studies.

Desulfurization Reactions

Desulfurization reactions involve the removal of the sulfur-containing group. While specific examples for this compound are not extensively detailed in the provided context, general methods for desulfurization of organosulfur compounds are well-established. These reactions can be useful for introducing a methyl group at the 2-position of the quinoxaline ring or for complete removal of the substituent. Reactions of iron carbonyls with thiols, for instance, can lead to desulfurization as a side reaction. nih.gov

Substitution and Addition Reactions at the Sulfur Atom

The methylsulfanyl group can participate in substitution and addition reactions, providing another avenue for derivatization. For instance, the sulfur atom can be alkylated to form sulfonium (B1226848) salts. These salts can then act as electrophiles in subsequent reactions. The reaction of related heterocyclic thiones demonstrates the amenability of the sulfur atom to chemoselective alkylation. acs.org

Furthermore, the imidoyl radical, which can be formed from related isocyanide precursors, can be trapped intramolecularly by a methylthio group, indicating the reactivity of the sulfur center in radical reactions. beilstein-journals.org

Reactivity and Reaction Mechanisms of 2 Methylsulfanyl Quinoxaline

General Reactivity Patterns of the Quinoxaline (B1680401) Ring System

The quinoxaline ring system, which consists of a fused benzene (B151609) and pyrazine (B50134) ring, exhibits a distinct reactivity pattern shaped by the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring. researchgate.net This electronic feature deactivates the entire molecule towards electrophilic attack while making the pyrazine ring carbons susceptible to nucleophilic attack. sapub.orgthieme-connect.de

The quinoxaline nucleus is generally deactivated towards electrophilic substitution reactions. sapub.org Theoretical calculations of electron density indicate that the most likely sites for electrophilic attack are the C-5 and C-8 positions on the benzenoid ring, which have the highest electron localization. sapub.org The introduction of electron-donating substituents into the benzene portion of the molecule can facilitate these substitution reactions. sapub.org

Some studies suggest that electrophilic substitutions, under certain conditions, may preferentially occur at the C-6 position. thieme-connect.de For instance, the nitration of unsubstituted quinoxaline requires forcing conditions and yields a small amount of 5-nitroquinoxaline. thieme-connect.de When electron-donating groups are already present on the benzenoid ring, the C-5 and C-8 positions become more reactive than the C-6 and C-7 positions. thieme-connect.de In the case of quinoxaline N-oxides, the electrophilic character of the C-2 position is significantly intensified, which can drive intramolecular electrophilic substitution reactions. nih.gov

Table 1: Predicted Sites of Electrophilic Attack on the Unsubstituted Quinoxaline Ring

| Predicted Position(s) | Rationale | Source(s) |

| 5 and 8 | Highest calculated electron density. | sapub.org |

| 6 | Preferential site noted in some studies. | thieme-connect.de |

| 5 | Site of nitration under forcing conditions. | thieme-connect.de |

The electron-deficient nature of the pyrazine ring makes the quinoxaline system susceptible to nucleophilic attack, primarily at the C-2 and C-3 positions, which are vicinal to the nitrogen atoms. thieme-connect.de This reactivity is central to the functionalization of the quinoxaline core. Nucleophilic aromatic substitution (SNAr) is a common pathway, especially when a good leaving group, such as a halogen, is present at the C-2 or C-3 position. nih.govresearchgate.net For example, 2,3-dichloroquinoxaline (B139996) serves as a versatile precursor for the synthesis of various derivatives through the sequential substitution of its chlorine atoms by N-, O-, and S-nucleophiles. nih.govresearchgate.net

The reactivity towards nucleophiles is significantly enhanced in quinoxaline N-oxides. The N-oxide group increases the electron deficiency of the ring, particularly at the alpha-position (C-2). sapub.org Similarly, the presence of a di-N,N'-oxide fragment in quinoxaline 1,4-dioxides further increases the rate of nucleophilic substitution, making it a key strategy for modifying attached halogen, alkoxy, or alkylthio groups. researchgate.net The vicarious nucleophilic substitution (VNS) of hydrogen, where a carbanion attacks the ring, has also been explored as a method for direct functionalization. acs.orgrsc.org

Influence of the Methylsulfanyl Group on Quinoxaline Reactivity and Electronic Properties

The methylsulfanyl (-SCH₃) group at the C-2 position of the quinoxaline ring acts as an electron-donating group through resonance, which influences the molecule's electronic properties and reactivity. Its presence can be leveraged in various synthetic transformations.

The methylsulfanyl group is a moderately good leaving group and can be displaced by strong nucleophiles. Kinetic studies of reactions with sodium methoxide (B1231860) have shown that 2-alkylthio-quinoxalines undergo nucleophilic substitution. google.com However, the reactivity of the methylsulfanyl group as a leaving group is significantly lower than that of its oxidized counterparts, the methylsulfinyl (-SOCH₃) and methylsulfonyl (-SO₂CH₃) groups. google.comresearchgate.net This difference in reactivity allows for selective transformations. For instance, in 3-chloro-2-(methylsulfanyl)quinoxaline, the chloro group is typically displaced by nucleophiles or participates in cross-coupling reactions while the methylsulfanyl group remains intact. ekb.eg

A critical aspect of the methylsulfanyl group's influence is its ability to be oxidized to the corresponding sulfoxide (B87167) and sulfone. researchgate.net This transformation drastically changes its electronic effect from electron-donating to strongly electron-withdrawing, thereby activating the quinoxaline ring for subsequent reactions, particularly nucleophilic substitutions and cycloadditions. researchgate.netmdpi.com Quantum mechanical calculations performed on a related molecule, 11-chloro-12-(methylsulfanyl)quinoxaline, show that the nitrogen atoms (N-1 and N-4) are the most negative potential regions, indicating them as likely sites for nucleophilic attack. organic-chemistry.org

Specific Reaction Pathways Involving this compound

The 2-(methylsulfanyl) group can either direct or participate in several specific reaction pathways, leading to more complex heterocyclic systems.

Derivatives of this compound are valuable substrates in cycloaddition and annulation reactions for constructing fused-ring systems. A notable example is the base-induced [3+2] dipolar cycloaddition of ethyl isocyanoacetate to quinoxalines bearing both a methylsulfanyl (or methylsulfonyl) and a chloro group. researchgate.netmdpi.com These reactions proceed with high regio- and chemoselectivity to yield substituted imidazo[1,5-a]quinoxalines. researchgate.net

In these reactions, the isocyanoacetate-derived dipole adds across the N1=C2 double bond of the quinoxaline ring. The reaction with 3-chloro-2-(methylsulfanyl)quinoxaline leads to the formation of an imidazo[1,5-a]quinoxaline (B8520501) framework, where the methylsulfanyl group is ultimately eliminated. researchgate.net When the more activating methylsulfonyl group is used, the reaction proceeds under similar conditions. researchgate.netmdpi.com

Table 2: Cycloaddition Reaction for the Synthesis of Imidazo[1,5-a]quinoxalines

| Quinoxaline Substrate | Reagent | Conditions | Product | Yield | Source(s) |

| 3-Chloro-2-(methylsulfanyl)quinoxaline | Ethyl isocyanoacetate | DBU, DMF, 80°C, 5h | Ethyl 4-(methylsulfanyl)imidazo[1,5-a]quinoxaline-3-carboxylate | 75% | |

| 2-(Methylsulfonyl)-3-phenylquinoxaline | Ethyl isocyanoacetate | K₂CO₃, DMF, 80°C, 3h | Ethyl 4-phenylimidazo[1,5-a]quinoxaline-3-carboxylate | 89% | mdpi.com |

DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene, DMF: Dimethylformamide

While major skeletal rearrangements of this compound itself are not widely documented, the methylsulfanyl group can undergo several key transformations.

The most significant transformation is its oxidation to the corresponding 2-(methylsulfinyl)quinoxaline (sulfoxide) and subsequently to 2-(methylsulfonyl)quinoxaline (sulfone). This oxidation dramatically increases the leaving group ability of the substituent, making the C-2 position highly susceptible to nucleophilic displacement. google.com Various oxidizing agents can be employed for this purpose, with hydrogen peroxide being a common choice, often in the presence of a metal catalyst to control the oxidation state. researchgate.net

Another key transformation is the displacement of the methylsulfanyl group in nucleophilic substitution reactions. Although it is less reactive than a halogen or a sulfonyl group, it can be replaced by various nucleophiles under appropriate conditions, providing a route to other 2-substituted quinoxalines. google.com

Table 3: Common Transformations of the 2-(Methylsulfanyl) Group

| Transformation | Reagents/Conditions | Product | Significance | Source(s) |

| Oxidation to Sulfoxide | H₂O₂, Mo(VI) catalyst, rt | 2-(Methylsulfinyl)quinoxaline | Increased reactivity as a leaving group. | researchgate.net |

| Oxidation to Sulfone | H₂O₂, Mo(VI) catalyst, rt, longer time | 2-(Methylsulfonyl)quinoxaline | Excellent leaving group for SNAr reactions. | researchgate.net |

| Nucleophilic Displacement | NaOMe, MeOH, heat | 2-Methoxyquinoxaline | Substitution of the methylsulfanyl group. | google.com |

Radical Reactions and Photochemical Transformations

While specific research on radical reactions of this compound is not extensively detailed in the provided results, the broader context of quinoxaline chemistry suggests its participation in such transformations. For instance, visible light-induced radical cascade functionalizations have been demonstrated for quinoxalin-2(1H)-ones, a related class of compounds. acs.org These reactions often involve the generation of radical species that can add to the quinoxaline ring system. acs.orgacs.org For example, the photoexcited state of quinoxalin-2(1H)-one can initiate single-electron transfer (SET) processes to generate aryl radicals. acs.org These radicals can then undergo a cascade of additions. acs.org The use of radical scavengers like TEMPO has been shown to suppress these reactions, confirming the involvement of radical intermediates. acs.org

Photochemical transformations of quinoxaline derivatives are an active area of research. acs.orgnih.gov Visible light-mediated methods have been developed for the synthesis of various quinoxaline derivatives. nih.gov These processes often rely on the photocatalytic properties of the quinoxaline core or an external photosensitizer to initiate reactions through electron transfer processes. acs.org The excited state of a photocatalyst can act as both a potent one-electron oxidant and reductant, enabling a wide range of transformations. acs.org For quinoxaline-based compounds, photophysical studies have investigated their absorption and emission properties, which are crucial for understanding their behavior in photochemical reactions. cdnsciencepub.comresearchgate.net

Mechanistic Investigations of this compound Reactions

Elucidation of Reaction Intermediates

The investigation of reaction mechanisms involving this compound and related compounds has led to the identification of several key intermediates. In radical reactions, the formation of radical adducts is a common feature. For instance, in visible light-induced reactions of quinoxalin-2(1H)-ones with styrenes and thianthrenium salts, radical-captured intermediates have been detected by HRMS analysis when a radical scavenger like TEMPO is used. acs.org

In other transformations, such as the synthesis of pyrrolo[1,2-a]quinoxalines, a bis-imine intermediate has been detected and isolated. mtieat.org The study of cycloaddition reactions has also provided insights into reaction intermediates. For example, density functional theory (DFT) calculations have supported the formation of a three-membered ring intermediate in the [3 + 2] cycloaddition reaction between a 1-aza-2-azoniaallene ion and ethene, a reaction type that can be conceptually related to transformations involving the quinoxaline core. acs.org

Kinetic and Thermodynamic Aspects of Transformations

Kinetic studies have been instrumental in understanding the reactivity of this compound. In nucleophilic substitution reactions with sodium methoxide, this compound is found to be significantly less reactive than its methylsulfinyl and methylsulfonyl counterparts. rsc.org The reactions of both methylthio and methylsulphinyl compounds with sodium methoxide were determined to be bimolecular. rsc.org However, the rate equations required modification due to the regeneration of the methoxide ion during the reaction. rsc.org For the reactions of methylthio compounds, the concentration of the methoxide ion remained constant throughout the reaction. rsc.org

Table 1: Relative Reactivity of 2-Substituted Quinoxalines with Sodium Methoxide at 30°C

| Compound | Relative Reactivity Factor |

| 2-(Methylsulfonyl)quinoxaline | High |

| 2-(Methylthio)quinoxaline | 5 x 10³ to 3.7 x 10⁵ times less reactive than the methylsulfonyl analogue |

| 2-Chloroquinoxaline (B48734) | 1.2 x 10² to 3.4 x 10³ times more reactive than the methylthio analogue |

This table is based on data from kinetic studies of nucleophilic substitution reactions. rsc.org

Computational studies using Density Functional Theory (DFT) have provided valuable thermodynamic data for quinoxaline derivatives. bjp-bg.combjp-bg.comsciensage.info These studies calculate parameters such as SCF energy, enthalpy, entropy, and zero-point vibrational energy, which are crucial for understanding the stability of reactants, intermediates, and products, and for predicting the feasibility of a given transformation. bjp-bg.combjp-bg.com For instance, the thermodynamic properties of 9-chloro-1,2-dimethyl-10(methylsulfanyl)quinoxaline have been analyzed in both the ground and excited states, and in different solvents, to understand the influence of the medium on the molecule's behavior. bjp-bg.combjp-bg.com

Table 2: Calculated Thermodynamic Parameters for a Substituted (Methylsulfanyl)quinoxaline Derivative

| Parameter | Value |

| SCF Energy | Varies with solvent |

| Enthalpy | Calculated |

| Entropy | Calculated |

| Zero-point vibrational energy | Calculated |

| Heat Capacity | Calculated |

This table represents the types of thermodynamic data that can be obtained from computational studies on substituted (methylsulfanyl)quinoxaline derivatives. bjp-bg.combjp-bg.com

Advanced Spectroscopic and Structural Characterization of 2 Methylsulfanyl Quinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2-(Methylsulfanyl)quinoxaline in solution. One-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments collectively provide unambiguous assignment of all proton and carbon signals, confirming the molecular framework and the substitution pattern.

In a typical ¹H NMR spectrum, the protons of the quinoxaline (B1680401) ring are expected to appear in the aromatic region (approximately 7.5-8.1 ppm), exhibiting characteristic splitting patterns (doublets and triplets) due to spin-spin coupling with adjacent protons. The methyl protons of the methylsulfanyl group (-SCH₃) would appear as a distinct singlet in the upfield region (around 2.6-2.8 ppm). The ¹³C NMR spectrum would show signals for all unique carbon atoms in the molecule, including the two distinct quaternary carbons of the quinoxaline core, the six aromatic CH carbons, and the methyl carbon of the substituent.

To resolve any ambiguities from one-dimensional spectra and to confirm the precise atomic connectivity, a suite of 2D NMR experiments is employed. researchgate.netprinceton.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal the connectivity between adjacent protons on the benzo portion of the quinoxaline ring, allowing for sequential assignment of these aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbon atoms they are directly attached to. sdsu.edu It provides a clear correlation between each proton signal and its corresponding carbon signal, confirming the C-H one-bond connectivities for the seven CH groups (six aromatic, one methyl) in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of their bonding connectivity. This experiment can provide valuable information about the molecule's preferred conformation in solution. A key expected NOESY correlation would be between the methyl protons of the methylsulfanyl group and the proton at the 3-position of the quinoxaline ring, confirming their spatial proximity.

Table 1: Predicted 2D NMR Correlations for this compound

| Technique | Correlating Protons | Correlating Carbons/Protons | Structural Information Confirmed |

| COSY | H-5, H-6, H-7, H-8 | H-5, H-6, H-7, H-8 | J-coupling network in the benzene (B151609) ring. |

| HSQC | H-3, H-5, H-6, H-7, H-8, -SCH ₃ | C-3, C-5, C-6, C-7, C-8, -SC H₃ | Direct one-bond C-H connections. |

| HMBC | -SCH ₃ | C -2 | Position of the methylsulfanyl group. |

| HMBC | H-3 | C -2, C -4a, C -8a | Connectivity around the pyrazine (B50134) ring. |

| NOESY | -SCH ₃ | H-3 | Through-space proximity of the methyl group and the H-3 proton. |

Solid-State NMR Spectroscopy for Supramolecular Interactions

While solution-state NMR characterizes the molecule in an isotropic environment, solid-state NMR (ssNMR) spectroscopy provides insights into the structure and dynamics of the compound in its crystalline form. Techniques like ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) NMR can be used to study the local environment of each atom in the solid state. Differences in chemical shifts observed between the solid and solution states can indicate the effects of intermolecular interactions, such as π-π stacking, which are common in planar aromatic systems like quinoxalines. Furthermore, ssNMR is a powerful tool for identifying the presence of different polymorphic forms, as distinct crystal packing arrangements will result in different chemical shifts for the constituent atoms.

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive information on bond lengths, bond angles, and the packing of molecules within the crystal lattice.

Single-crystal X-ray diffraction (SC-XRD) analysis, when a suitable single crystal can be grown, yields a detailed molecular structure. nih.gov For this compound, SC-XRD would be expected to confirm the planarity of the quinoxaline ring system. The analysis would provide precise measurements of all bond lengths and angles, such as the C-S bond length and the C-S-C bond angle of the methylsulfanyl group. researchgate.net Furthermore, this technique reveals how the molecules pack together in the crystal, elucidating any intermolecular interactions like hydrogen bonds (if applicable), C-H···π interactions, or π-π stacking, which govern the supramolecular architecture. mdpi.com

Table 2: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c |

| a (Å) | 8-12 |

| b (Å) | 5-10 |

| c (Å) | 12-18 |

| β (°) | 90-105 |

| Volume (ų) | 1000-1500 |

| Z (molecules/unit cell) | 4 |

Powder X-ray Diffraction for Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one crystal structure. rigaku.com Different polymorphs of a compound can have significantly different physicochemical properties. nih.gov Powder X-ray diffraction (PXRD) is the primary technique used to investigate and identify polymorphism. mdpi.com Each crystalline form produces a unique diffraction pattern, which serves as a "fingerprint" for that specific polymorph. By analyzing the PXRD pattern of a bulk sample of this compound, one can identify the crystalline phase, detect the presence of any polymorphic impurities, and monitor for any phase transformations that might occur under different conditions such as temperature or humidity.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. ksu.edu.sa These techniques are excellent for identifying the functional groups present in a compound and can offer insights into molecular structure and bonding. biointerfaceresearch.comnih.govnih.gov

For this compound, the FT-IR and Raman spectra would exhibit characteristic absorption bands corresponding to the different parts of the molecule.

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: From the methyl group, expected around 2950-2850 cm⁻¹.

C=C and C=N stretching: Vibrations from the quinoxaline ring would appear in the 1650-1450 cm⁻¹ region.

C-S stretching: The vibration associated with the carbon-sulfur bond of the methylsulfanyl group is expected in the 700-600 cm⁻¹ range.

Aromatic C-H bending: Out-of-plane bending vibrations for the substituted benzene ring would be visible in the 900-700 cm⁻¹ region, and their pattern can provide information about the substitution on the ring.

By comparing the experimental vibrational spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of each vibrational mode can be achieved, further corroborating the molecular structure.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | Quinoxaline Ring | 3100 - 3000 |

| Aliphatic C-H Stretch | -SCH₃ | 2950 - 2850 |

| C=N Stretch | Pyrazine Ring | 1620 - 1550 |

| C=C Stretch | Aromatic Rings | 1580 - 1450 |

| C-H Bend (out-of-plane) | Aromatic Rings | 900 - 700 |

| C-S Stretch | Thioether | 700 - 600 |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum is characterized by vibrations originating from the quinoxaline ring system, the methyl group, and the carbon-sulfur bond.

The aromatic C-H stretching vibrations of the quinoxaline ring are anticipated in the 3100-3000 cm⁻¹ region. scialert.net Stretching vibrations associated with the methyl (CH₃) group are typically observed with symmetric and asymmetric modes appearing below 3000 cm⁻¹. vscht.cz The region from approximately 1625 to 1430 cm⁻¹ is characteristic of the C=C and C=N stretching vibrations within the fused aromatic rings, which are fundamental to the quinoxaline core structure. scialert.net

Deformation vibrations, or bending, of the C-H bonds in the aromatic ring occur at lower wavenumbers. In-plane bending vibrations are generally found between 1300 and 1000 cm⁻¹, while out-of-plane bending vibrations, which are often strong, appear below 900 cm⁻¹. scialert.net The methyl group also exhibits characteristic bending vibrations; the asymmetric deformation is typically near 1450 cm⁻¹, and the symmetric deformation (umbrella mode) is found near 1375 cm⁻¹. The C-S stretching vibration is generally weak and appears in the fingerprint region, typically between 800 and 600 cm⁻¹.

A summary of the expected characteristic FT-IR absorption bands for this compound, based on data from analogous compounds, is provided below.

Interactive Data Table: Predicted FT-IR Peak Assignments for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H Stretching | Aromatic (Quinoxaline Ring) |

| 2980 - 2950 | Asymmetric C-H Stretching | Methyl (-CH₃) |

| 2880 - 2850 | Symmetric C-H Stretching | Methyl (-CH₃) |

| 1625 - 1500 | C=C Stretching | Aromatic (Quinoxaline Ring) |

| 1580 - 1450 | C=N Stretching | Aromatic (Quinoxaline Ring) |

| 1460 - 1440 | Asymmetric C-H Bending | Methyl (-CH₃) |

| 1380 - 1370 | Symmetric C-H Bending | Methyl (-CH₃) |

| 900 - 675 | C-H Out-of-Plane Bending | Aromatic (Quinoxaline Ring) |

| 800 - 600 | C-S Stretching | Thioether (-S-CH₃) |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR for vibrational analysis. While strong IR absorptions are associated with vibrations that cause a significant change in dipole moment, strong Raman signals arise from vibrations that induce a change in polarizability.

For this compound, the aromatic ring vibrations are expected to be prominent in the Raman spectrum. The C-H stretching modes of the quinoxaline ring should appear strongly in the 3100-3000 cm⁻¹ region. scialert.net The ring stretching vibrations, involving both C=C and C=N bonds, typically yield intense bands between 1620 and 1300 cm⁻¹. scialert.net These signals are often stronger and more clearly resolved in Raman spectra compared to FT-IR for symmetric aromatic systems.

The C-S bond, while producing a weak signal in FT-IR, often gives rise to a more easily identifiable band in Raman spectroscopy, expected in the 800-600 cm⁻¹ range. The symmetric vibrations of the methyl group are also typically Raman active. Due to the lack of specific experimental Raman data for this compound, the following table outlines the predicted peak assignments based on studies of similar quinoxaline structures. scialert.net

Interactive Data Table: Predicted Raman Shift Assignments for this compound

| Raman Shift Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3080 - 3040 | C-H Stretching | Aromatic (Quinoxaline Ring) |

| 2940 - 2920 | Symmetric C-H Stretching | Methyl (-CH₃) |

| 1620 - 1570 | Ring Stretching | Quinoxaline Ring |

| 1520 - 1400 | Ring Stretching | Quinoxaline Ring |

| 1050 - 1000 | Ring Breathing | Quinoxaline Ring |

| 800 - 600 | C-S Stretching | Thioether (-S-CH₃) |

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. The molecular formula of this compound is C₉H₈N₂S. vulcanchem.com

Using the monoisotopic masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, and ³²S), the theoretical exact mass of the neutral molecule is calculated to be 176.0408 Da. HRMS analysis would be expected to yield an m/z value for the protonated molecule, [M+H]⁺, at approximately 177.0486, with a precision typically within 5 parts per million (ppm).

Furthermore, the presence of a sulfur atom in the molecule provides a distinct isotopic signature. The natural abundance of the ³⁴S isotope (4.25%) results in a characteristic A+2 peak in the mass spectrum, which is a signal at two mass units higher than the monoisotopic peak. The high resolution of the instrument can distinguish the mass of a ³⁴S-containing isotopologue from one containing two ¹³C atoms, providing unambiguous confirmation of the presence and number of sulfur atoms in the molecule's formula. nih.gov

Interactive Data Table: HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₉H₈N₂S |

| Nominal Mass | 176 g/mol |

| Theoretical Exact Mass (Monoisotopic) | 176.0408 Da |

| Expected [M+H]⁺ (Protonated Molecule) | 177.0486 m/z |

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion (in this case, the protonated molecule at m/z 177) and analyzing the resulting product ions. This fragmentation pattern serves as a molecular fingerprint, aiding in structural elucidation.

Key proposed fragmentation pathways include:

Loss of a methyl radical (•CH₃): Cleavage of the S-CH₃ bond could result in the loss of a methyl radical (15 Da), yielding a stable fragment ion at m/z 162.

Loss of thioformaldehyde (B1214467) (CH₂S): A rearrangement followed by the elimination of thioformaldehyde (46 Da) could produce an ion corresponding to the quinoxaline cation at m/z 131.

Loss of acetonitrile (B52724) (CH₃CN): A common fragmentation pattern for nitrogen-containing heterocyclic rings involves ring cleavage and the loss of acetonitrile (41 Da), which would generate a fragment ion at m/z 136.

Interactive Data Table: Proposed MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Formula of Fragment |

| 177.0486 | 162.0248 | •CH₃ (15.0238 Da) | C₈H₆N₂S⁺ |

| 177.0486 | 131.0599 | CH₂S (46.0034 Da) | C₈H₇N₂⁺ |

| 177.0486 | 136.0294 | CH₃CN (41.0192 Da) | C₇H₄S⁺ |

Electronic and Photophysical Spectroscopy

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The spectrum of this compound is dictated by its aromatic quinoxaline core, which contains a conjugated system of π-electrons and non-bonding electrons on the nitrogen atoms.

The absorption spectrum is expected to exhibit two main types of electronic transitions:

π → π* transitions: These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For the quinoxaline system, these transitions typically occur at shorter wavelengths, generally below 350 nm. researchgate.net

n → π* transitions: These lower-intensity transitions involve the excitation of an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to a π* antibonding orbital. These absorptions occur at longer wavelengths, often above 350 nm, and are characteristic of N-heterocyclic compounds. researchgate.net

The presence of the methylsulfanyl (-SCH₃) group, an auxochrome with non-bonding electrons on the sulfur atom, is expected to interact with the π-system of the quinoxaline ring. This interaction typically leads to a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted quinoxaline. The specific λₘₐₓ values are influenced by the solvent used, with polar solvents often affecting the position of n → π* bands. biointerfaceresearch.com

Interactive Data Table: Expected UV-Visible Absorption Data for this compound

| Wavelength Range (λₘₐₓ, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type | Chromophore |

| ~ 320 - 340 | > 10,000 | π → π | Quinoxaline Ring |

| ~ 360 - 400 | < 2,000 | n → π | Quinoxaline Ring (N atoms) |

Fluorescence and Phosphorescence Spectroscopy for Luminescent Properties

The luminescent properties of this compound derivatives have been a subject of scientific inquiry, particularly focusing on their fluorescence characteristics. While data on the parent compound is limited, studies on substituted derivatives provide significant insight into the photophysical behavior of this class of molecules. Research has demonstrated that these compounds exhibit fluorescence, and their emission properties are often influenced by the solvent environment and the nature of their substituents.

A notable derivative, 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline (3MSQ), has been synthesized and its photophysical properties examined using absorption and fluorescence spectroscopy. Spectroscopic analysis of 3MSQ revealed a bathochromic (red) shift in both its absorption and fluorescence spectra, a phenomenon attributed to π → π* electronic transitions. researchgate.net The study of this compound in various solvents, a practice known as solvatochromism, showed that the excited state dipole moments are greater than those of the ground state, indicating an increase in polarity upon excitation. researchgate.net

Similarly, the photophysical and quantum chemical properties of another derivative, 9-chloro-2,6-dimethyl-10-(methylsulfanyl)quinoxaline (9Cl2,6Dm10MsQ), were investigated in different solvents. Experimental and theoretical analyses showed absorption in the range of 372.3 nm to 376.7 nm. researchgate.net The fluorescence spectra of this compound were also recorded, contributing to a deeper understanding of the molecule's spectroscopic characteristics in various media. researchgate.net These findings are valuable for the potential design of more efficient functional optoelectronic devices. researchgate.net

While fluorescence is well-documented for these derivatives, specific studies detailing the phosphorescence of this compound or its direct derivatives are less common in the available literature. Phosphorescence, which arises from a triplet excited state, has been explored in the broader quinoxaline family, particularly in the context of developing phosphorescent complexes for applications like Organic Light-Emitting Diodes (OLEDs). cardiff.ac.uk However, detailed phosphorescence data, such as quantum yields and lifetimes for this compound specifically, remains an area for further investigation.

Photophysical Data for this compound Derivatives

| Compound | Key Findings | Reference |

|---|---|---|

| 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline (3MSQ) | Exhibits a bathochromic shift in absorption and fluorescence spectra (π → π* transition). The excited state is more polar than the ground state. | researchgate.net |

| 9-chloro-2,6-dimethyl-10-(methylsulfanyl)quinoxaline (9Cl2,6Dm10MsQ) | Shows absorption in the 372.3 nm to 376.7 nm range. Fluorescence spectra have been studied in various solvents. | researchgate.net |

Circular Dichroism Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the chiroptical properties of chiral molecules. While there is a lack of specific research on the CD spectroscopy of chiral derivatives of this compound, studies on other chiral quinoxaline systems provide a framework for how this technique can be applied.

Research into steroidal quinoxalines, synthesized by condensing diaminobenzenes with cholestenone, highlights the utility of CD spectroscopy in determining the structure-chirality relationship of these complex molecules. mdpi.comresearchgate.netbohrium.com In this research, the chiroptical properties of the synthesized steroidal quinoxalines were analyzed using the CD technique. mdpi.com The resulting CD spectra provided crucial information about the helicity of the molecules. mdpi.com

For instance, unsubstituted and methyl-substituted steroidal quinoxalines exhibited positive Cotton effects in their CD spectra, observed at 238 nm and 240 nm, respectively. mdpi.com This observation was indicative of a P-helicity (right-handed screw sense) for these compounds. mdpi.com Conversely, a chloro-substituted quinoxaline derivative showed a markedly different CD behavior, which was attributed to the electronic influence of the three lone pairs of electrons on the chlorine atom affecting the electronic transitions. mdpi.com

These findings demonstrate that CD spectroscopy is highly sensitive to the nature and position of substituents on the quinoxaline core. mdpi.comresearchgate.net The technique allows for the determination of key stereochemical features, such as helicity, which is fundamental to understanding the three-dimensional structure of chiral molecules. mdpi.com This provides valuable guidelines for designing and developing new chiral molecules with potential biological importance. mdpi.comresearchgate.netbohrium.com Although this work does not directly involve this compound, it establishes a clear precedent for the use of circular dichroism in characterizing the stereochemistry of its potential chiral derivatives.

Chiroptical Data for Chiral Quinoxaline Derivatives

| Compound Type | CD Spectral Feature | Interpretation | Reference |

|---|---|---|---|

| Unsubstituted Steroidal Quinoxaline | Positive Cotton effect at 238 nm | P-helicity | mdpi.com |

| Methyl-substituted Steroidal Quinoxaline | Positive Cotton effect at 240 nm | P-helicity | mdpi.com |

| Chloro-substituted Steroidal Quinoxaline | Different CD behavior | Attributed to the electronic effect of the chlorine substituent. | mdpi.comresearchgate.net |

Computational and Theoretical Investigations of 2 Methylsulfanyl Quinoxaline

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic distribution and energy levels within the molecule.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of quinoxaline (B1680401) derivatives due to its balance of computational cost and accuracy. This method is used to study ground state parameters of molecules. The B3LYP (Becke's three-parameter Lee-Yang-Parr) functional is a commonly employed hybrid functional, often paired with basis sets like 6-311G or 6-311+G(d,p), to optimize molecular geometries and calculate electronic properties.

A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and optical properties. A smaller gap generally implies higher reactivity and easier electronic excitation.

For quinoxaline derivatives, DFT calculations show that the HOMO-LUMO energy gap can be influenced by substituents and the surrounding solvent medium. These calculations allow for the determination of various molecular properties, including ionization potential (related to EHOMO), electron affinity (related to ELUMO), chemical hardness, and electronegativity. This information is valuable for understanding the potential applications of these compounds in areas like optoelectronics.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 9-chloro-2,6-dimethyl 10(methylsulfanyl)quinoxaline | -6.7271 | -0.5246 | 6.2025 |

| 11-Chloro-12(methylsulfanyl) quinoxaline | -6.9175 | -0.6691 | 6.2484 |

| 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline | -6.0504 | -3.2446 | 2.8058 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. The foundational ab initio method is the Hartree-Fock (HF) theory, which approximates the many-electron wavefunction as a single Slater determinant. imist.ma While HF provides a good starting point, it does not account for electron correlation, which is the interaction between individual electrons.

To achieve higher accuracy, post-Hartree-Fock methods have been developed. These include Møller-Plesset perturbation theory (MP2, MP3, etc.) and Coupled Cluster (CC) theory, such as CCSD and CCSD(T). These methods systematically incorporate electron correlation, leading to more precise predictions of molecular energies and properties. However, their high computational cost often limits their application to smaller molecules.

For quinoxaline derivatives like 2-(Methylsulfanyl)quinoxaline, the available scientific literature is dominated by studies using DFT. While ab initio methods provide a pathway to high-accuracy predictions, extensive studies employing methods like Coupled Cluster for this specific compound are not widely reported, likely due to the favorable balance of accuracy and computational expense offered by modern DFT functionals for systems of this size.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can confirm structural assignments, understand electronic transitions, and assign vibrational modes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for structure elucidation. Theoretical calculations can accurately predict NMR chemical shifts (¹H, ¹³C, ¹⁵N), providing strong support for experimental assignments. The most common and reliable method for this purpose is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP functional). imist.manih.govresearchgate.net

The process involves first optimizing the molecule's geometry at a chosen level of theory. Following optimization, the GIAO method is used to calculate the isotropic nuclear magnetic shielding constants for each atom. researchgate.net These shielding constants are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). imist.ma Studies on various quinoxaline derivatives have shown a good linear correlation between the computationally predicted and experimentally measured ¹H, ¹³C, and ¹⁵N chemical shifts. nih.gov These calculations can be sensitive to the choice of basis set and can be further refined by considering solvent effects and, in some cases, molecular aggregation, such as dimer formation in non-polar solvents. nih.gov

Computational methods can simulate Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectra, which correspond to electronic and vibrational transitions, respectively.

UV-Vis Spectra: The prediction of electronic absorption spectra is primarily handled by Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic excited states, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. The calculations also yield oscillator strengths, which are related to the intensity of the absorption bands. For quinoxaline derivatives, TD-DFT calculations can effectively predict the main electronic transitions, which are often π → π* and n → π* in nature. These theoretical spectra help in understanding how different substituents on the quinoxaline ring affect its light-absorbing properties.

IR Spectra: Theoretical IR spectra are generated by calculating the harmonic vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed at the same level of theory (e.g., DFT/B3LYP). This yields a set of vibrational modes and their corresponding frequencies (in cm⁻¹) and intensities. These calculated frequencies often have a systematic overestimation, which can be corrected using empirical scaling factors. The resulting theoretical spectrum can be compared with an experimental FT-IR spectrum to assign specific peaks to the stretching, bending, and torsional motions of the molecule's functional groups.

| Compound | Solvent/Phase | Calculated λmax (nm) | Major Transition |

|---|---|---|---|

| 9-Chloro-1,2-Dimethyl-10(Methylsulfanyl)Quinoxaline | Vacuum | 369.53 | HOMO → LUMO |

| 9-chloro-2,6-dimethyl 10(methylsulfanyl)quinoxaline | Vacuum | 370.00 | HOMO → LUMO |

| 2-methylquinoxaline (B147225) 1,4-dioxide | Not Specified | 394.00 | n → π* |

Theoretical Studies of Reaction Mechanisms and Energetics

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. One of the most common methods for synthesizing quinoxaline derivatives is the condensation reaction between a 1,2-diamine (like o-phenylenediamine) and a 1,2-dicarbonyl compound.

DFT calculations can be used to investigate the energetics of this reaction pathway. By locating the transition state (TS) structures and calculating their energies, researchers can determine the activation energy barriers for each step of the proposed mechanism. This allows for the identification of the rate-determining step and provides insights into how catalysts or different substituents might influence the reaction rate.

For example, a theoretical study on the synthesis of 2-methylquinoxaline 1,4-dioxide proposed a reaction mechanism investigated using DFT. Such studies involve calculating the energies of reactants, intermediates, transition states, and products. The analysis of molecular orbital interactions (e.g., the HOMO of the diamine and the LUMO of the dicarbonyl compound) can reveal the favorability of the initial nucleophilic attack. The calculated thermodynamic properties, such as the change in Gibbs free energy (ΔG), can predict the spontaneity and position of equilibrium for the reaction. These computational investigations provide a molecular-level understanding of the reaction's feasibility and mechanism that is often difficult to obtain through experimental means alone.

Transition State Characterization and Reaction Pathway Elucidation

The synthesis of quinoxaline derivatives, including this compound, typically involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govnih.gov Density Functional Theory (DFT) is a commonly employed computational method to investigate the mechanisms of such reactions. scispace.com For the formation of the quinoxaline scaffold, theoretical studies can elucidate the stepwise pathway, which generally involves initial nucleophilic attack of an amino group on a carbonyl carbon, followed by intramolecular cyclization and subsequent dehydration. nih.gov

While specific transition state calculations for the synthesis of this compound are not extensively reported in the literature, the general mechanism for quinoxaline formation has been a subject of study. rsc.org Computational models can predict the geometries and energies of the transition states for each step of the reaction. For instance, in the reaction between a substituted o-phenylenediamine and a dicarbonyl compound, DFT calculations can help determine whether the reaction proceeds through a concerted or stepwise mechanism and can identify the rate-determining step by comparing the energy barriers of the involved transition states. These calculations often involve locating a first-order saddle point on the potential energy surface, which corresponds to the transition state, and confirming it by the presence of a single imaginary frequency in the vibrational analysis.

Thermochemical Analysis of Reaction Enthalpies

Thermochemical analysis provides quantitative information about the energy changes that occur during a chemical reaction. The enthalpy of reaction (ΔH) is a key thermodynamic parameter that indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

For quinoxaline derivatives, thermochemical data can be obtained through experimental techniques like combustion calorimetry or estimated using computational methods. scispace.comresearchgate.net The standard molar enthalpy of formation (ΔfH°) is a fundamental property used in these analyses. For the parent quinoxaline, experimental values for the enthalpy of formation in the gas phase are available. nist.gov

Computational chemistry, particularly using high-level ab initio or DFT methods, can be employed to calculate the enthalpies of formation for this compound and its precursors. scispace.com By calculating the total electronic energies of the reactants and products, the reaction enthalpy can be estimated using the following equation:

ΔH_reaction = ΣΔfH°(products) - ΣΔfH°(reactants)

Molecular Electrostatic Potential (MESP) and Reactivity Descriptors

Molecular electrostatic potential (MESP) is a valuable tool in computational chemistry for understanding and predicting the reactive behavior of molecules. It is a real-space function that represents the electrostatic potential created by the electron density and nuclei of a molecule. Reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's reactivity.

Identification of Electrophilic and Nucleophilic Sites

The MESP surface of a molecule provides a visual representation of the charge distribution. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and represent sites for nucleophilic attack.

For quinoxaline derivatives, MESP analysis reveals that the nitrogen atoms of the pyrazine (B50134) ring are typically the most electron-rich centers, making them susceptible to electrophilic attack or protonation. rsc.org The introduction of a methylsulfanyl group at the 2-position is expected to influence the electron distribution in the quinoxaline ring system. The sulfur atom, with its lone pairs of electrons, can also act as a nucleophilic center. Computational studies on related quinoxaline derivatives have utilized MESP to identify reactive sites and explain observed regioselectivity in chemical reactions.

Chemical Hardness and Softness Analysis

Chemical hardness (η) and softness (S) are global reactivity descriptors that quantify the resistance of a molecule to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap and are less reactive, while soft molecules have a small HOMO-LUMO gap and are more reactive. These parameters can be calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) using the following approximations:

η = (E_LUMO - E_HOMO) / 2 S = 1 / η

Computational studies on various quinoxaline derivatives have shown that modifications to the substituent groups can significantly alter the chemical hardness and softness, thereby tuning the reactivity of the molecule. A lower hardness value suggests a higher reactivity. This type of analysis is valuable in predicting the kinetic stability of this compound and its potential to participate in various chemical reactions.

Design and Virtual Screening of Novel this compound Analogues

The design and virtual screening of novel chemical entities are cornerstones of modern drug discovery and materials science. By leveraging computational tools, researchers can explore vast chemical spaces and prioritize compounds for synthesis and experimental testing.

Structure-Property Relationship Studies for Targeted Applications

Structure-property relationship (SPR) studies aim to establish a correlation between the chemical structure of a molecule and its physicochemical properties or biological activity. For this compound analogues, this involves systematically modifying the core structure and evaluating the impact of these changes on properties of interest.

Computational methods play a pivotal role in SPR studies. For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel quinoxaline derivatives based on a set of calculated molecular descriptors. scispace.com These descriptors can encode steric, electronic, and hydrophobic features of the molecules.

In the context of drug design, molecular docking simulations can be used to predict the binding affinity and orientation of this compound analogues within the active site of a biological target. rsc.org This allows for the rational design of more potent and selective inhibitors. For example, by understanding the key interactions between a quinoxaline derivative and a target enzyme, modifications can be proposed to enhance these interactions and improve the compound's efficacy. The design of novel analogues often involves exploring different substituents on the quinoxaline ring and modifications to the methylsulfanyl group to optimize properties such as solubility, metabolic stability, and target affinity.

Non-Linear Optical (NLO) Properties Prediction

extensive search of scientific literature and computational chemistry databases did not yield any specific theoretical or computational studies focused on the non-linear optical (NLO) properties of this compound. While the broader class of quinoxaline derivatives has been the subject of computational investigations for their potential in NLO applications, research specifically detailing the dipole moment, polarizability, and hyperpolarizability of this compound is not publicly available at this time.

Computational studies on substituted quinoxaline molecules often employ Density Functional Theory (DFT) to predict their NLO characteristics. These studies typically calculate key parameters such as the static dipole moment (μ), the mean polarizability (α), and the first-order hyperpolarizability (β₀) to evaluate the material's potential for second-order NLO applications. The magnitude of these parameters is highly dependent on the molecular structure, including the nature and position of substituent groups on the quinoxaline core.

For related quinoxaline derivatives, research has shown that the introduction of electron-donating and electron-accepting groups can significantly enhance the NLO response. However, without specific computational data for this compound, a quantitative analysis of its NLO properties cannot be provided.

Further theoretical investigations would be necessary to elucidate the NLO characteristics of this compound and to benchmark its potential performance against other known NLO materials. Such studies would provide valuable insights into the electronic structure-property relationships of this specific compound.

Applications of 2 Methylsulfanyl Quinoxaline in Advanced Chemical Synthesis and Materials Science

2-(Methylsulfanyl)quinoxaline as a Key Synthon in Organic Synthesis

In the realm of organic chemistry, this compound is highly valued as a synthon, or a building block, for constructing more complex molecular architectures. rsc.orgnih.gov The methylsulfanyl group can act as a versatile handle, capable of being substituted or directing further reactions, thereby enabling the synthesis of a wide array of intricate chemical structures.

The this compound unit is a foundational element for the assembly of elaborate heterocyclic systems. The reactivity of the methylsulfanyl group, often as a good leaving group in nucleophilic aromatic substitution reactions, allows for its displacement by various nucleophiles to introduce new functional groups or build additional rings. For instance, reactions with amines can lead to the formation of aminopyrazine-fused systems, while reactions with other bifunctional reagents can facilitate the construction of novel fused polycyclic N-heterocycles.

This reactivity is exemplified in the synthesis of pyrrolo[1,2-a]quinoxalines, where the quinoxaline (B1680401) core is elaborated into a more complex, multi-ring system. rsc.org Similarly, it serves as an intermediate in the preparation of peptidomimetic structures where amino acids are linked to the quinoxaline scaffold, demonstrating its utility in creating molecules that mimic biological structures. nih.govacs.org The ability to readily functionalize the quinoxaline core via the methylsulfanyl group makes it an indispensable precursor for libraries of compounds with diverse heterocyclic frameworks.

The planar and aromatic nature of the quinoxaline ring system makes this compound an attractive building block for larger conjugated structures, such as polycyclic aromatic hydrocarbons (PAHs) and macrocycles. nih.gov By incorporating this unit into larger systems, chemists can fine-tune the electronic properties, solubility, and solid-state packing of the resulting materials.

The synthesis of these larger structures often involves cross-coupling reactions where the this compound moiety is linked to other aromatic units. The resulting extended π-conjugated systems are of significant interest for their potential applications in materials science. The angular geometry provided by the quinoxaline unit can be exploited in the design of macrocycles with specific cavity sizes and shapes, which are valuable in host-guest chemistry and as components of molecular machines. nih.gov The versatility of the methylsulfanyl group allows for strategic bond formation, enabling the rational design and construction of complex, multi-component aromatic architectures. nih.gov

Integration into Functional Materials and Devices (Non-Biological)

The favorable electronic properties of the quinoxaline core, particularly its electron-deficient nature, make derivatives of this compound highly suitable for integration into a variety of functional organic materials and devices. nih.gov

Quinoxaline derivatives are widely used in the construction of materials for organic electronics due to their electron-deficient characteristics, which facilitate electron transport. frontiersin.orgresearchgate.net When incorporated into donor-acceptor type molecules, the quinoxaline unit acts as a strong acceptor, enabling the design of materials with tunable emission colors and high quantum efficiencies for OLEDs. st-andrews.ac.uk

Specifically, materials based on this compound have been investigated as host materials in OLEDs. vulcanchem.com These materials can exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient conversion of electricity to light. rsc.org In one reported OLED architecture, a device utilizing a this compound derivative as a host material achieved a low turn-on voltage and high luminance, demonstrating its viability for display technologies. vulcanchem.com

In the field of OFETs, quinoxaline-based conjugated polymers have been synthesized and shown to possess p-type semiconductor properties. A polymer incorporating a thiophene-substituted quinoxaline unit demonstrated good charge transport capabilities, achieving notable hole mobility. frontiersin.org This performance highlights the potential of quinoxaline-based structures in constructing components for organic circuits and flexible electronics. frontiersin.org

| Device Type | Material Role | Key Performance Metric | Value |

| OLED | Host Material | Turn-on Voltage | 3.2 V vulcanchem.com |

| OLED | Host Material | Max. Luminance | 12,000 cd/m² vulcanchem.com |

| OLED | TADF Emitter | Max. External Quantum Efficiency (EQE) | 15.3% rsc.org |

| OFET | p-type Semiconductor | Hole Mobility | 0.12 cm²/Vs frontiersin.org |

This table presents selected performance data for devices incorporating quinoxaline-based materials.

The quinoxaline scaffold is an excellent platform for designing chemosensors due to its inherent fluorescence and electronically sensitive structure. researchgate.net Derivatives can be functionalized to create probes that exhibit changes in their optical properties, such as color or fluorescence intensity, upon binding with specific analytes.